molecular formula C8H5F3N2O B164763 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one CAS No. 133687-93-1

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

Cat. No. B164763
CAS RN: 133687-93-1
M. Wt: 202.13 g/mol
InChI Key: LSOWBXYANGMSPY-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is a chemical compound with the molecular formula C8H5F3N2O . It has a molecular weight of 202.13 g/mol . The IUPAC name for this compound is 5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14) . The Canonical SMILES structure is C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2 .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 1.4 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 0 . The exact mass and monoisotopic mass are 202.03539727 g/mol . The topological polar surface area is 41.1 Ų , and it has 14 heavy atoms .

Scientific Research Applications

Anti-Cancer Studies

The derivatives of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one have shown promising results in anti-cancer studies . For instance, the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives has been reported. These compounds were effectively screened for their anti-cancer properties and showed promising results . They were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .

Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles

A general approach to 5-trifluoromethyl 1,2,4-triazoles via the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF 3 CN has been described . This method utilizes 2,2,2-trifluoroacetaldehyde O - (aryl)oxime as the precursor of trifluoroacetonitrile . This process tolerates various functional groups, including alkyl-substituted hydrazonyl chloride, during cycloaddition .

Key Skeleton Construction of LCRF-0004 Analogue

The reaction involving 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one has been used to construct the key skeleton of the analogue of LCRF-0004 . This process has notable advantages such as readily available reagents, mild reaction conditions, a broad substrate scope, high efficiency, and promising synthetic utility .

Inhibitory Actions Against S. aureus and M. tuberculosis H37Rv

The derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted exerted good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

properties

IUPAC Name

5-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOWBXYANGMSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

Synthesis routes and methods

Procedure details

A mixture of 4-trifluoromethyl-1,2-phenylenediamine (8.8 g, 50 mmol, Lancaster) and 1,1′-carbonyldiimidazole (9.0 g, 55 mmol, Aldrich) in THF (50 mL) was stirred at room temperature for 16 h. The solvent was removed in vacuo and the residue was purified by silica gel chromatography, eluting with EtOAc to give the title compound. MS (ESI, pos. ion) m/z: 203 (M+1).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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